![molecular formula C20H20N4O B2879381 N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1251611-36-5](/img/structure/B2879381.png)
N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
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Description
N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide, commonly known as IPBA, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPBA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Structural Characterization and Synthesis
The molecule's synthesis and structural characterization have been extensively studied. A key aspect of the research involves the conformation and crystal packing enhanced by a network of strong intermolecular hydrogen bonds, providing insights into its chemical stability and reactivity (Soares-Sobrinho et al., 2008). Another study presents a novel carbonylative approach to the synthesis of functionalized benzimidazoimidazoles, highlighting the molecule's versatility in forming structurally diverse compounds (Veltri et al., 2018).
Biological Activities
The molecule and its derivatives have been investigated for various biological activities, including antimicrobial and antioxidant properties. For instance, certain derivatives have shown significant antibacterial activity, indicating the potential for pharmaceutical applications (Gullapelli et al., 2014). Another study focused on the design and synthesis of derivatives bearing this molecule for evaluating anti-inflammatory drug activities, showcasing the compound's potential in medicinal chemistry (Al-Ostoot et al., 2020).
Antioxidant and Antimicrobial Agents
Derivatives have been synthesized to explore their antimicrobial and antioxidant activities, indicating a broad spectrum of potential applications in addressing oxidative stress and microbial infections (Naraboli & Biradar, 2017).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-indol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(14-24-15-22-17-7-2-4-9-19(17)24)21-11-5-12-23-13-10-16-6-1-3-8-18(16)23/h1-4,6-10,13,15H,5,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNILBFEJWBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide |
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